molecular formula C12H23NO4 B1236675 2-Methylbutyroylcarnitine CAS No. 31023-25-3

2-Methylbutyroylcarnitine

Cat. No.: B1236675
CAS No.: 31023-25-3
M. Wt: 245.32 g/mol
InChI Key: IHCPDBBYTYJYIL-UHFFFAOYSA-N
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Description

2-Methylbutyrylcarnitine is a member of the acylcarnitine class of compounds, which are organic molecules containing a fatty acid linked to carnitine through an ester bond. Specifically, 2-Methylbutyrylcarnitine is a C5-acylcarnitine with a 2-methylbutyryl group as the acyl substituent. This compound is practically insoluble in water and is weakly acidic. It is primarily found in the membrane and extracellular space within cells and can be detected in urine .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methylbutyrylcarnitine typically involves the esterification of 2-methylbutyric acid with carnitine. The reaction conditions often include the use of a suitable catalyst and solvent to facilitate the esterification process. The exact synthetic route may vary depending on the desired yield and purity of the final product .

Industrial Production Methods

Industrial production of 2-Methylbutyrylcarnitine may involve large-scale esterification processes, utilizing optimized reaction conditions to maximize yield and efficiency. The production process may also include purification steps such as crystallization or chromatography to ensure the final product meets the required specifications .

Chemical Reactions Analysis

Types of Reactions

2-Methylbutyrylcarnitine can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in the reactions of 2-Methylbutyrylcarnitine include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The reaction conditions, such as temperature and pH, are carefully controlled to achieve the desired outcome .

Major Products Formed

The major products formed from the reactions of 2-Methylbutyrylcarnitine depend on the specific reaction and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols. Substitution reactions can result in the formation of various derivatives with different functional groups .

Scientific Research Applications

2-Methylbutyrylcarnitine has several scientific research applications, including:

Mechanism of Action

2-Methylbutyrylcarnitine exerts its effects through its role in fatty acid metabolism. It is involved in the transport of fatty acids into the mitochondria for β-oxidation, a process that generates energy. The compound binds to specific receptors and enzymes, facilitating the conversion of fatty acids into energy. In the context of metabolic disorders, elevated levels of 2-Methylbutyrylcarnitine indicate a deficiency in the dehydrogenase enzyme specific for isobutyryl-CoA .

Comparison with Similar Compounds

2-Methylbutyrylcarnitine can be compared with other acylcarnitines, such as:

    Acetylcarnitine: Involved in the transport of acetyl groups into the mitochondria.

    Propionylcarnitine: Involved in the transport of propionyl groups.

    Butyrylcarnitine: Involved in the transport of butyryl groups.

The uniqueness of 2-Methylbutyrylcarnitine lies in its specific role in the metabolism of branched-chain fatty acids and its diagnostic significance in metabolic disorders .

Properties

IUPAC Name

3-(2-methylbutanoyloxy)-4-(trimethylazaniumyl)butanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H23NO4/c1-6-9(2)12(16)17-10(7-11(14)15)8-13(3,4)5/h9-10H,6-8H2,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IHCPDBBYTYJYIL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C(=O)OC(CC(=O)[O-])C[N+](C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H23NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90423789
Record name 2-Methylbutyroylcarnitine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90423789
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

245.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name 2-Methylbutyroylcarnitine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0000378
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

31023-25-3
Record name 2-Methylbutyroylcarnitine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90423789
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Methylbutyroylcarnitine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0000378
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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